N-(3-Aminophenyl)-4-(hexyloxy)benzamide N-(3-Aminophenyl)-4-(hexyloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1020722-37-5
VCID: VC2618175
InChI: InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22)
SMILES: CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

N-(3-Aminophenyl)-4-(hexyloxy)benzamide

CAS No.: 1020722-37-5

Cat. No.: VC2618175

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Aminophenyl)-4-(hexyloxy)benzamide - 1020722-37-5

Specification

CAS No. 1020722-37-5
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name N-(3-aminophenyl)-4-hexoxybenzamide
Standard InChI InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22)
Standard InChI Key KDFFIXVNJYPGKF-UHFFFAOYSA-N
SMILES CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Canonical SMILES CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N

Introduction

Chemical Identity and Structural Properties

N-(3-Aminophenyl)-4-(hexyloxy)benzamide is a benzamide derivative with the molecular formula C19H24N2O2 and a molecular weight of 312.4 g/mol. It is identified by the CAS registry number 1020722-37-5 . The compound consists of two aromatic rings connected by an amide bond, with a hexyloxy chain at the para position of one ring and an amino group at the meta position of the other.

Identifiers and Nomenclature

The compound's chemical identity can be represented through several standard notations:

Identifier TypeValue
CAS Number1020722-37-5
IUPAC NameN-(3-aminophenyl)-4-hexoxybenzamide
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Standard InChIInChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22)
Standard InChIKeyKDFFIXVNJYPGKF-UHFFFAOYSA-N
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N

Structural Features

The molecular architecture of N-(3-Aminophenyl)-4-(hexyloxy)benzamide includes several key structural components that influence its chemical behavior:

These structural elements combine to create a molecule with both hydrophilic and hydrophobic regions, suggesting potential for interaction with diverse biological targets and environments.

Physical and Chemical Properties

The physical and chemical properties of N-(3-Aminophenyl)-4-(hexyloxy)benzamide are instrumental in determining its behavior in chemical reactions and biological systems.

Physical Properties

Based on its structure and similar benzamide derivatives, the following physical properties can be anticipated:

PropertyExpected Value/Characteristic
Physical StateSolid at room temperature
ColorLikely white to off-white
SolubilitySoluble in organic solvents (DMSO, DMF, methanol, ethanol); limited water solubility
Partition Coefficient (LogP)Moderately lipophilic due to hexyl chain
Hydrogen Bond Donors2 (NH of amide and NH2)
Hydrogen Bond Acceptors3 (O of ether, O and N of amide)

Chemical Reactivity

The chemical reactivity of N-(3-Aminophenyl)-4-(hexyloxy)benzamide is primarily determined by its functional groups:

  • Amino group (-NH2): Can participate in nucleophilic substitution reactions, form imines with aldehydes and ketones, and undergo acylation reactions.

  • Amide bond (-CONH-): Generally stable, but can undergo hydrolysis under strong acidic or basic conditions.

  • Hexyloxy group (-OC6H13): Relatively inert under most conditions, but the ether linkage can be cleaved under harsh conditions.

  • Aromatic rings: Can participate in electrophilic aromatic substitution reactions, with the amino-substituted ring being more reactive.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of N-(3-Aminophenyl)-4-(hexyloxy)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the 1H NMR spectrum would include:

Chemical Shift (δ ppm)Assignment
0.85-0.95Terminal methyl of hexyl chain (-CH3)
1.30-1.50Mid-chain methylenes of hexyl chain (-CH2-)
1.70-1.85β-methylene to oxygen (-OCH2CH2-)
3.90-4.00α-methylene to oxygen (-OCH2-)
3.50-5.00Amino protons (-NH2)
6.60-7.50Aromatic protons
7.80-8.20Amide proton (-CONH-)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

Wavenumber (cm-1)Assignment
3300-3500N-H stretching (amine and amide)
3000-3100Aromatic C-H stretching
2920-2950Aliphatic C-H stretching (asymmetric)
2850-2870Aliphatic C-H stretching (symmetric)
1630-1680C=O stretching (amide I band)
1520-1570N-H bending (amide II band)
1240-1260C-O-C stretching (aryl ether)

Mass Spectrometry

In mass spectrometric analysis, the following significant peaks would be expected:

m/zAssignment
312Molecular ion [M]+
229[M - C6H13]+ (loss of hexyl chain)
213[M - C6H13O]+ (loss of hexyloxy group)
135[C7H7NO]+ (aminophenyl isocyanate fragment)
121[C7H5O2]+ (benzoyl fragment)

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of N-(3-Aminophenyl)-4-(hexyloxy)benzamide, typically using:

  • Reverse-phase C18 column

  • Mobile phase: gradient of acetonitrile/water or methanol/water

  • UV detection at 254-280 nm (corresponding to the aromatic and amide chromophores)

CompoundStructural DifferencePotential Impact on Activity
N-(4-Aminophenyl)-4-(hexyloxy)benzamideAmino group at para instead of meta positionDifferent electronic distribution and hydrogen bonding pattern
N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamideAdditional methyl group; hexyloxy at ortho positionModified steric properties and spatial arrangement
N-(3-aminophenyl)-4-(trifluoromethyl)benzamideTrifluoromethyl group instead of hexyloxyAltered electronic properties and lipophilicity

The position of the amino group (meta vs. para) likely influences:

  • Electronic distribution across the molecule

  • Hydrogen bonding capabilities

  • Conformational preferences

  • Binding affinity and selectivity for biological targets

Material Science Applications

Beyond pharmaceutical applications, N-(3-Aminophenyl)-4-(hexyloxy)benzamide may find utility in materials science:

  • Organic electronic materials: The extended conjugation and potential for π-stacking

  • Supramolecular chemistry: Hydrogen bonding capabilities for self-assembly

  • Functional polymers: The amino group enables incorporation into polymeric structures

Research Opportunities and Future Directions

Several promising research directions could advance understanding of N-(3-Aminophenyl)-4-(hexyloxy)benzamide and expand its applications:

Comprehensive Physicochemical Characterization

Further investigation into:

  • Solubility profiles in various solvents

  • pH-dependent properties

  • Crystal structure determination

  • Thermal stability

  • Photochemical behavior

Biological Evaluation

Systematic screening for:

  • Receptor binding profiles

  • Enzyme inhibition activities

  • Antimicrobial effects

  • Anti-inflammatory properties

  • Antitumor potential

Structural Modifications

Exploration of structural analogs with:

  • Varied chain lengths of the alkoxy substituent

  • Different positions of the amino group

  • Additional functional groups on either aromatic ring

  • Bioisosteric replacements of key structural elements

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